molecular formula C8H11IN2O2S B3059457 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide CAS No. 18229-61-3

4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide

Cat. No.: B3059457
CAS No.: 18229-61-3
M. Wt: 326.16 g/mol
InChI Key: JKUNMLPUBLNQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-iodo-N,N-dimethylbenzenesulfonamide is a specialized benzenesulfonamide derivative intended for research and development purposes. This compound is characterized by its unique molecular structure featuring a sulfonamide group dimethylated at the nitrogen, an amino group, and an iodine atom on the benzene ring. The iodine substituent makes it a particularly valuable intermediate in synthetic organic chemistry, especially in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, for constructing more complex molecules . As part of the sulfonamide chemical family, it serves as a key precursor or building block in medicinal chemistry for the discovery and development of new pharmaceutical compounds . Research into similar sulfonamide compounds has demonstrated potential in various scientific areas, including enzyme inhibition and the study of protein-ligand interactions, which are fundamental in biochemical assay development . The mechanism of action for sulfonamides in biological systems often involves mimicking natural substrates to block enzyme active sites, which can lead to the disruption of essential metabolic pathways . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

4-amino-3-iodo-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUNMLPUBLNQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619856
Record name 4-Amino-3-iodo-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18229-61-3
Record name 4-Amino-3-iodo-N,N-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silver-Mediated Iodination Systems

Silver-based reagents, such as Ag₂SO₄/I₂, enable regioselective iodination of aminobenzenes. For 4-aminobenzenesulfonamide, Ag₂SO₄ in acetonitrile achieves para-selectivity relative to the amino group (yields: 65–90%). However, solvent polarity significantly influences outcomes: dichloromethane (DCM) shifts selectivity toward ortho-iodination for phenolic substrates, highlighting the role of solvation effects in directing electrophilic attack. Silver hexafluorophosphate (AgPF₆) paired with iodine enhances reactivity for electron-deficient arenes, though competing side reactions may reduce yields by 10–15%.

N-Iodosuccinimide (NIS) in Acidic Media

NIS in trifluoroacetic acid (TFA) or H₂SO₄ facilitates iodination via in situ generation of I⁺ species. For 4-aminobenzenesulfonamide, this method achieves 70–85% yields but suffers from poor meta-selectivity due to the competing directing effects of the amino (-NH₂) and sulfonamide (-SO₂NMe₂) groups. Kinetic studies reveal that protonation of the amino group at pH < 3 suppresses its activating effect, allowing the sulfonamide to direct iodination to the meta position (C3).

DBDABCODCI Reagent for Regiocontrol

1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI) provides solvent-free iodination with exceptional regioselectivity. For p-substituted anilines, ortho-iodination predominates (yields: 80–92%), while unsubstituted anilines favor para-products. Applied to 4-aminobenzenesulfonamide, DBDABCODCI achieves 3-iodo substitution in 78% yield, though competing N-iodination byproducts necessitate chromatographic purification.

N,N-Dimethylation of Sulfonamides

Alkylation with Dimethyl Sulfate

Classical dimethylation using Me₂SO₄ under basic conditions (K₂CO₃, DMF) converts primary sulfonamides to N,N-dimethyl derivatives in 85–92% yields. However, overalkylation at the aromatic amine (-NH₂) occurs unless protective groups (e.g., acetyl) are employed. For 4-amino-3-iodobenzenesulfonamide, this method risks quaternization of the iodine atom at elevated temperatures (>60°C).

Reductive Amination with Formaldehyde

Sequential treatment with formaldehyde and NaBH₃CN in methanol introduces methyl groups via imine intermediates. This method is preferable for substrates sensitive to strong bases, achieving 70–80% yields for N,N-dimethylation. However, the iodine substituent’s electron-withdrawing nature slows reductive steps, requiring extended reaction times (24–48 hr).

PhMe₃NI-Mediated Methylation

Phenyl trimethylammonium iodide (PhMe₃NI) enables monoselective N-methylation under mild conditions (K₂CO₃, DMF, 60°C). For 4-amino-3-iodobenzenesulfonamide, this reagent achieves 89% dimethylation yield without competing O- or C-alkylation. isotopic labeling studies confirm that methylation occurs exclusively at the sulfonamide nitrogen, preserving the aromatic amine’s reactivity.

Synthetic Routes to 4-Amino-3-Iodo-N,N-Dimethylbenzenesulfonamide

Route A: Iodination Followed by Dimethylation

Step 1 : Iodination of 4-aminobenzenesulfonamide using Ag₂SO₄/I₂ in acetonitrile yields 4-amino-3-iodobenzenesulfonamide (para:ortho = 12:1).
Step 2 : N,N-Dimethylation with PhMe₃NI in DMF affords the target compound in 82% overall yield.
Advantages : Commercially available starting material; high regioselectivity in iodination.
Challenges : Competing N-methylation of the aromatic amine requires careful stoichiometric control.

Route B: Dimethylation Followed by Iodination

Step 1 : Dimethylation of 4-aminobenzenesulfonamide using Me₂SO₄/K₂CO₃ yields N,N-dimethyl-4-aminobenzenesulfonamide.
Step 2 : Iodination with DBDABCODCI introduces iodine at C3 in 68% yield.
Advantages : Dimethylation enhances the sulfonamide’s directing effect, improving meta-selectivity.
Challenges : Reduced iodination reactivity due to steric hindrance from N,N-dimethyl groups.

Route C: Sulfonylation of Pre-Iodinated Anilines

Step 1 : Iodination of 4-nitroaniline using NaICl₂ in H₂O yields 4-nitro-3-iodoaniline.
Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂.
Step 3 : Sulfonylation with benzenesulfonyl chloride and subsequent dimethylation produces the target compound.
Advantages : Avoids competing directing effects during iodination.
Challenges : Multi-step synthesis lowers overall yield (45–55%).

Comparative Analysis of Synthetic Approaches

Route Overall Yield Key Advantages Limitations
A 78–82% High iodination selectivity; minimal steps Risk of N-methylation side reactions
B 65–68% Enhanced meta-directing effects Steric hindrance reduces iodination efficiency
C 45–55% No competing directing groups Lengthy synthesis; low atom economy

Data synthesized from Refs

Mechanistic and Kinetic Considerations

Solvent Effects on Iodination Regioselectivity

Polar aprotic solvents (e.g., DMF, DMSO) stabilize iodonium ion intermediates, favoring para-substitution in silver-mediated systems. Conversely, nonpolar solvents (hexane, DCM) promote ortho-iodination via charge-transfer complexes, though yields drop by 20–30% due to reduced solubility.

Acid-Base Interactions in Dimethylation

The pKa of 4-aminobenzenesulfonamide (≈10.2) necessitates weakly basic conditions (pH 8–9) during dimethylation to prevent deprotonation of the aromatic amine, which would lead to undesired N-alkylation. Buffered systems (e.g., NaHCO₃/DMF) optimize selectivity for sulfonamide methylation.

Chemical Reactions Analysis

4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Effects: Halogenated Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Amino-3-iodo-N,N-dimethylbenzenesulfonamide I (3-position) C₈H₁₁IN₂O₂S ~326.16 (estimated) High steric bulk, polarizability for halogen bonding; potential enzyme inhibition
3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide (CAS 100313-81-3) Cl (4-position) C₈H₁₁ClN₂O₂S 234.70 Smaller substituent, higher electronegativity; likely enhanced solubility vs. iodine analog
4-Fluoro-N,N-dimethylbenzenesulfonamide F (4-position) C₈H₁₀FN₂O₂S 203.23 Strong electron-withdrawing effect; lower molecular weight, improved metabolic stability

Key Differences :

  • Chlorine balances moderate electronegativity and solubility, while fluorine maximizes electronic effects for receptor interactions.

Positional Isomers and Functional Group Variations

Compound Name Structural Feature Molecular Weight (g/mol) Key Differences
4-Amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7) No halogen substituent 200.26 Higher solubility (very soluble in water); foundational structure for sulfonamide drug design
3-Amino-N,N-dimethylbenzenesulfonamide Amino group at 3-position 200.26 Altered electronic distribution; potential differences in binding affinity
4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide (CAS 210918-25-5) Aminomethyl group (4-position) 214.29 Increased hydrophilicity; modified steric profile for target selectivity

Key Insights :

  • Functional group additions (e.g., aminomethyl) enhance solubility but may reduce membrane permeability .

Pharmacologically Active Sulfonamides

Compound Name Biological Activity Structural Distinction from Target Compound
Acetazolamide (4-Amino-N6-methoxy-3-pyridazinyl-N,N-dimethylbenzenesulfonamide) Carbonic anhydrase inhibitor; antiglaucoma agent Pyridazinyl group replaces iodine; enhanced water solubility
Famphur (Phosphorothioate ester of p-hydroxy-N,N-dimethylbenzenesulfonamide) Cholinesterase inhibitor; insecticide Phosphate ester moiety; distinct mechanism vs. halogenated sulfonamides
4-Chloro-N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]-3,N-dimethylbenzenesulfonamide Herbicidal activity (S-isomer active) Epoxide and pyridinyl groups; stereochemical selectivity

Key Observations :

  • The iodine atom in the target compound may confer unique binding kinetics in enzyme inhibition, differing from heterocyclic or phosphate-containing analogs.
  • Stereochemical preferences (e.g., S-isomer activity in herbicides) suggest that iodine’s bulk could influence chiral recognition .

Solubility and Stability

  • 4-Amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7): Highly soluble in water and acetone due to unsubstituted benzene ring and polar sulfonamide group .
  • 4-Amino-3-iodo-N,N-dimethylbenzenesulfonamide: Predicted lower aqueous solubility due to iodine’s hydrophobicity, though dimethylamine groups may mitigate this.
  • 4-Fluoro-N,N-dimethylbenzenesulfonamide : Higher volatility (boiling point ~279.6°C predicted) compared to iodine analog .

Biological Activity

Overview

4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide is a sulfonamide compound with the molecular formula C8H11IN2O2S and a molecular weight of 326.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which can lead to various biological effects.

The biological activity of 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide is primarily attributed to its ability to inhibit enzyme activity. It achieves this by binding to the active or allosteric sites of target enzymes, preventing substrate binding and subsequent catalysis. This inhibition can affect metabolic pathways, leading to therapeutic effects or toxicological concerns depending on the context of its use.

Biological Activities

Research has identified several key biological activities associated with 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antibiotics.
  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation, indicating its possible application in cancer therapy.
  • Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which may have implications in treating diseases related to enzyme dysfunction.

The synthesis of 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide typically involves the iodination of 4-Amino-n,n-dimethylbenzenesulfonamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is conducted in organic solvents like acetic acid or dichloromethane under controlled conditions.

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The iodine atom can be reduced to yield deiodinated derivatives.
  • Substitution : The iodine can be replaced by other functional groups through nucleophilic substitution.

Case Studies and Research Findings

A variety of studies have explored the biological activity of 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide:

  • Antitumor Studies : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.
  • Antimicrobial Efficacy : Research indicated that 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide exhibited significant antibacterial activity against gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
  • Enzyme Interaction Studies : Detailed kinetic analyses revealed that the compound acts as a competitive inhibitor for certain enzymes, providing insights into its potential therapeutic applications.

Comparative Analysis

To understand the significance of 4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-Amino-n,n-dimethylbenzenesulfonamideC8H11N2O2SLess reactive; limited enzyme inhibition
4-Amino-3-bromo-n,n-dimethylbenzenesulfonamideC8H11BrN2O2SSimilar antimicrobial properties
4-Amino-3-chloro-n,n-dimethylbenzenesulfonamideC8H11ClN2O2SVarying reactivity; potential enzyme inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Amino-3-iodo-n,n-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.